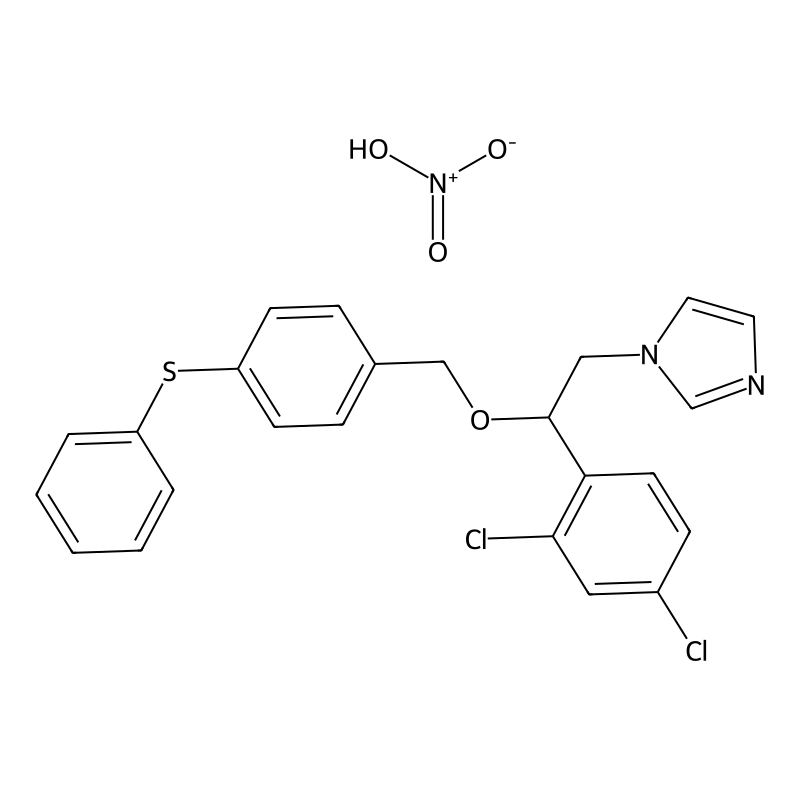

Fenticonazole Nitrate

Content Navigation

Substituting common azoles in mixed-infection topicals often leads to API precipitation, poor mucosal retention, and failure against dual-species biofilms. Fenticonazole nitrate (CAS 73151-29-8) uniquely inhibits Candida acid proteinase at sub-MIC levels, delivering rapid fungicidal/bactericidal kinetics without co-formulated antibiotics.

- Solubility in Transcutol P & Tween 80 enables thermodynamically stable microemulsions and cubogels.

- Retains low MICs against fluconazole-resistant Candida strains for second-line therapy.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Purity

Package Size

Fenticonazole nitrate is a highly lipophilic, broad-spectrum imidazole antifungal and antibacterial agent predominantly utilized in the formulation of topical dermatological and intravaginal therapeutics. Characterized by its extremely low aqueous solubility (<0.1 mg/mL) and high affinity for lipid-rich environments, it acts via a multi-target mechanism that includes the inhibition of lanosterol 14α-demethylase (disrupting ergosterol synthesis), the blockade of cytochrome oxidases, and the suppression of fungal acid proteinase secretion [1]. From a procurement perspective, its dual efficacy against both fungal pathogens (e.g., Candida spp., dermatophytes) and Gram-positive bacteria makes it a high-value, single-agent Active Pharmaceutical Ingredient (API) for mixed-infection formulations, eliminating the need for complex, multi-API compounding [2].

Research Fit

References

Substituting fenticonazole nitrate with more common azoles like miconazole, clotrimazole, or fluconazole fundamentally alters both the formulation thermodynamics and the clinical spectrum of the end product. Unlike generic imidazoles, fenticonazole nitrate actively inhibits the secretion of Candida acid proteinase at sub-inhibitory concentrations, a unique virulence-suppressing mechanism not observed in miconazole or ketoconazole [1]. Furthermore, its specific lipophilicity profile dictates strict excipient pairing—such as requiring Transcutol P or oleic acid for microemulsion stability—meaning that a direct substitution with another azole will likely result in API precipitation, reduced mucosal retention, or a failure to achieve the required time-kill kinetics in mixed bacterial-fungal environments [2].

Substitution Risk

References

Candida Acid Proteinase Suppression

Unlike standard imidazole antifungals, fenticonazole nitrate demonstrates a dose-dependent inhibitory effect on the acid proteinase enzyme secreted by Candida albicans even at concentrations below the Minimum Inhibitory Concentration (MIC) [1]. This specific virulence-suppressing feature is absent in analogs such as miconazole, econazole, ketoconazole, and fluconazole. For formulators, this means fenticonazole nitrate can mitigate pathogen virulence even as local drug concentrations taper between doses.

| Evidence Dimension | Acid proteinase inhibition at sub-MIC levels |

| Target Compound Data | Active inhibition of acid proteinase secretion |

| Comparator Or Baseline | Miconazole, econazole, ketoconazole (No sub-MIC inhibition) |

| Quantified Difference | Presence vs. absence of virulence factor suppression at sub-lethal concentrations |

| Conditions | In vitro enzymatic assay on Candida albicans cultures |

Procuring fenticonazole nitrate provides an additional therapeutic mechanism (virulence suppression) not achievable with more common azole substitutes, extending clinical efficacy in topical formulations.

Microemulsion Solubility for Topical Delivery

Fenticonazole nitrate is practically insoluble in water (<0.1 mg/mL), posing a significant formulation challenge. However, it exhibits highly specific and superior solubility in targeted microemulsion excipients, achieving 80.82 mg/mL in Tween 80 and 120 mg/mL in Transcutol P, alongside 2.6 mg/mL in oleic acid [1]. This distinct solubility profile allows for the creation of thermodynamically stable, transparent microemulsion-based in-situ gels that cannot be directly replicated by substituting other azoles without completely re-engineering the surfactant/co-surfactant ratios.

| Evidence Dimension | Maximum solubility in formulation excipients |

| Target Compound Data | 120 mg/mL in Transcutol P; 80.82 mg/mL in Tween 80 |

| Comparator Or Baseline | Aqueous baseline (<0.1 mg/mL) |

| Quantified Difference | >1,200-fold increase in solubility using specific co-surfactants |

| Conditions | Equilibrium solubility studies at 37°C for 72 hours |

Buyers developing advanced topical or vaginal delivery systems must procure this exact nitrate salt to leverage its validated compatibility with high-efficiency permeation enhancers like Transcutol P and Tween 80.

Fungicidal Kinetics in Dual-Species Models

Fenticonazole nitrate is highly effective in mixed vaginitis models, demonstrating rapid microbicidal activity. At 4× MIC, fenticonazole nitrate achieves a 99.9% killing endpoint (>3 log unit reduction) against Staphylococcus aureus, Streptococcus agalactiae, and E. coli in approximately 10.3 to 10.6 hours, and reaches the fungicidal endpoint for Candida albicans in 16.95 hours [1]. The ability to simultaneously eradicate both fungal and bacterial pathogens at formulation-relevant supra-MIC concentrations differentiates it from narrow-spectrum antifungals that require co-formulation with antibiotics.

| Evidence Dimension | Time to 99.9% killing (fungicidal/bactericidal endpoint) at 4× MIC |

| Target Compound Data | ~10.5 hours for Gram-positive/negative bacteria; ~17 hours for C. albicans |

| Comparator Or Baseline | Narrow-spectrum azoles (require antibiotic co-formulation for mixed infections) |

| Quantified Difference | Single-agent >3 log reduction of both bacterial and fungal species within 17 hours |

| Conditions | In vitro time-kill assays in mono- and dual-species cultures |

Procuring fenticonazole nitrate allows formulators to develop single-active broad-spectrum products for mixed infections, reducing API costs and regulatory complexity compared to multi-agent combinations.

Activity Against Fluconazole-Resistant Candida

In epidemiological studies of Candida species, fenticonazole nitrate demonstrates robust activity against strains that have developed resistance to first-line systemic treatments like fluconazole. Susceptibility testing reveals that fenticonazole maintains significantly lower MIC values than fluconazole in resistant isolates, providing a critical alternative for recalcitrant vulvovaginal candidiasis[1]. This makes fenticonazole nitrate a preferred active pharmaceutical ingredient (API) for topical formulations targeting non-wild-type or resistant fungal populations.

| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against resistant strains |

| Target Compound Data | Maintained low MIC values against fluconazole-resistant Candida |

| Comparator Or Baseline | Fluconazole (High MIC / Resistance) |

| Quantified Difference | Statistically significant lower MIC values compared to fluconazole in resistant clinical isolates |

| Conditions | In vitro antifungal susceptibility testing on fluconazole-resistant Candida species |

For pharmaceutical buyers, fenticonazole nitrate provides a highly effective API for next-generation topical treatments aimed at markets with rising fluconazole resistance.

Single-API Mixed Vaginitis Formulations

Due to its rapid fungicidal and bactericidal kinetics in dual-species models, fenticonazole nitrate is the optimal choice for formulating single-agent intravaginal ovules or creams targeting mixed infections (fungal, bacterial, and protozoal), eliminating the need for antibiotic co-formulation [1].

Microemulsion and Cubogel Nanocarriers

Its specific high solubility in excipients like Transcutol P and Tween 80 makes fenticonazole nitrate highly suitable for incorporation into advanced thermodynamically stable microemulsions and mucosal-penetrating cubogels, ensuring superior tissue retention compared to standard aqueous suspensions [2].

Fluconazole-Resistant Fungal Infections

Given its maintained low MIC values against non-wild-type and fluconazole-resistant Candida strains, fenticonazole nitrate is an essential API for developing second-line topical therapeutics for recalcitrant dermatological and gynecological fungal infections [3].

Application Fit

References

- [1] Antimicrobial Agents and Chemotherapy. 'In Vitro Activity of Fenticonazole against Candida and Bacterial Vaginitis Isolates Determined by Mono- or Dual-Species Testing Assays.' 2013.

- [2] International Journal of Pharmaceutical Research and Applications (IJPRA). 'Development and Characterization of Microemulsion based Insitu gel for Vaginal Delivery of Fenticonazole Nitrate.' 2021.

- [3] ResearchGate. 'New Data on the In Vitro Activity of Fenticonazole against Fluconazole-Resistant Candida Species.' 2022.

Quantity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

UNII

Related CAS

MeSH Pharmacological Classification

Other CAS

Wikipedia

Explore Compound Types